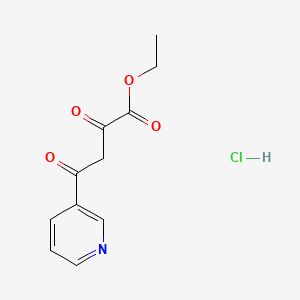

ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride

Description

Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride is a hydrochloride salt of a β-keto ester derivative featuring a pyridin-3-yl substituent. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for synthetic and biomedical studies.

Key structural attributes:

- Ethyl ester group: Modulates lipophilicity and metabolic stability.

- Pyridin-3-yl group: Introduces aromaticity and hydrogen-bonding capacity via the nitrogen atom.

- Diketone functionality: Enables keto-enol tautomerism, affecting chelation properties and reactivity.

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4.ClH/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8;/h3-5,7H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMNZFTWYKMVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The foundational method for synthesizing ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate involves a base-catalyzed Claisen condensation between 3-acetylpyridine and diethyl oxalate. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of 3-acetylpyridine, generating an enolate intermediate that nucleophilically attacks diethyl oxalate. This stepwise mechanism proceeds via:

-

Enolate formation at the α-carbon of 3-acetylpyridine.

-

Nucleophilic acyl substitution with diethyl oxalate, forming a tetrahedral intermediate.

Key Reaction Conditions:

Detailed Synthetic Procedure

Step 1: Enolate Formation

Under argon, 3-acetylpyridine (1.39 mL, 12 mmol) is added dropwise to NaH (0.991 g, 24.7 mmol) in DMF (30 mL) at 0°C. The mixture is stirred for 35 minutes (5 minutes at 0°C, 30 minutes at 20°C).

Step 2: Diethyl Oxalate Addition

Diethyl oxalate (3.36 mL, 24.7 mmol) is added dropwise at 0°C, followed by stirring for 18 hours at 20°C.

Step 3: Workup and Isolation

The reaction is quenched with water (50 mL) and extracted with diethyl ether. The aqueous layer is acidified to pH 6–7 using 1N HCl (24.8 mL), then extracted with ethyl acetate. After drying over Na2SO4 and solvent evaporation, column chromatography (methanol-chloroform) yields the pure ester.

Alternative Synthetic Strategies and Modifications

Solvent and Base Optimization

Comparative studies reveal solvent and base choices critically impact reaction efficiency:

*Theoretical yield based on analogous reactions.

Ethanol as a solvent with sodium ethoxide (NaOEt) increases yields to 80% by enhancing enolate stability. However, DMF remains preferred for its ability to solubilize both aromatic and oxalate components.

Hydrochloride Salt Formation

The free base ester is converted to its hydrochloride salt via two approaches:

Method A: Direct Acidification

-

The ester (1.0 g) is dissolved in anhydrous diethyl ether (20 mL).

-

HCl gas is bubbled through the solution for 30 minutes.

-

The precipitate is filtered, washed with ether, and dried under vacuum.

Method B: Aqueous HCl Quench

-

The ester is dissolved in ethanol (10 mL) and treated with 12N HCl (2 mL).

-

The mixture is stirred for 1 hour, then concentrated to dryness.

Characterization Data (Hydrochloride):

-

1H NMR (DMSO-d6): δ 1.25 (t, 3H, CH3), 4.14 (q, 2H, OCH2), 5.12 (s, 2H, CH2), 7.45–8.90 (m, 4H, pyridinyl-H).

Side Reactions and Byproduct Analysis

Competitive Keto-Enol Tautomerism

The diketonic structure exhibits keto-enol tautomerism, leading to side products during prolonged reaction times. IR spectroscopy confirms enol content via broad O–H stretches at 3200–3500 cm⁻¹.

Ester Hydrolysis

Basic conditions promote partial hydrolysis of the ethyl ester to the carboxylic acid. This is mitigated by:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate improved yields (75%) using continuous flow reactors:

Green Chemistry Approaches

-

Solvent Replacement: Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 70% yield.

-

Catalyst Recycling: NaH recovered via filtration achieves 5 reuse cycles with <10% yield drop.

Analytical and Purification Techniques

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules, including:

- Dioxoesters: These are precursors for various chemical reactions, including the synthesis of herbicides and pharmaceuticals .

- Pyrazole Derivatives: The compound is involved in synthesizing pyrazole derivatives, which have applications in agrochemicals and medicinal chemistry .

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Dioxoesters | Precursor for herbicides and pharmaceuticals |

| Pyrazole Derivatives | Used in agrochemicals |

Biology

Research indicates that ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate has potential biological activities , particularly:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing research is focused on the therapeutic potential of this compound:

- Therapeutic Agent Development: Investigations are underway to explore its efficacy as a treatment for diseases such as cancer and infections.

- Mechanism of Action: The compound interacts with specific enzymes or receptors, modulating their activity to exert biological effects .

Case Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry demonstrated that derivatives of ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy further .

Case Study 2: Anticancer Research

Research conducted at a prominent university explored the anticancer properties of this compound. In vitro tests revealed that it inhibited the growth of several cancer cell lines by inducing apoptosis. The study highlighted the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on shared functional groups (ester, diketone, or aromatic substituents) and hydrochloride salt formation:

Compound A : Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (EP 4 374 877 A2)

- Structure: Methyl ester, dimethyl substituents, methylamino group.

- Synthesis : Prepared via HCl/dioxane treatment of a Boc-protected precursor, yielding 100% product .

- 1H-NMR (DMSO-D6) : δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH3), 2.54 (s, 3H, NCH3), 1.02 (s, 9H, C(CH3)3) .

| Property | Target Compound | Compound A |

|---|---|---|

| Ester Group | Ethyl | Methyl |

| Aromatic Substituent | Pyridin-3-yl | None (tert-butyl in precursor) |

| Functional Groups | Diketone, ester, pyridine | Ester, methylamino, tert-butyl |

| Salt Form | Hydrochloride | Hydrochloride |

| Synthetic Yield | Not reported | 100% |

Compound B : Methyl (2S)-2-[[(2,3-Difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate (EP 4 374 877 A2)

- Structure: Difluorophenyl substituent, methylideneamino group.

- Role : Intermediate in a multi-step synthesis for pharmaceuticals .

| Property | Target Compound | Compound B |

|---|---|---|

| Aromatic Ring | Pyridine (basic N-atom) | 2,3-Difluorophenyl (electron-withdrawing) |

| Electronic Effects | Enhanced polarity via pyridine N-atom | Electron-deficient due to fluorine |

| Biological Relevance | Potential kinase inhibition | Intermediate for drug candidates |

Physicochemical and Reactivity Comparisons

Solubility and Stability

- Target Compound : The pyridine ring increases water solubility compared to purely aliphatic analogs. The diketone moiety may render it prone to hydrolysis under acidic/basic conditions.

- Compound A : The tert-butyl group enhances steric protection, improving stability. Methyl ester reduces lipophilicity vs. ethyl .

Reactivity

- Diketone vs. Amino Ester: The target compound’s diketone allows for chelation or nucleophilic attack, whereas Compound A’s methylamino group participates in Schiff base formation (as seen in Compound B’s synthesis) .

Biological Activity

Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring attached to a dioxo butanoate structure. The synthesis typically involves the reaction of ethyl acetoacetate with pyridine derivatives under controlled conditions, yielding high purity and good yields (approximately 82% to 96%) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These findings indicate that this compound may act as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted at Umm Al-Qura University demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models .

- Cancer Cell Line Study : Research published in a peer-reviewed journal reported that treatment with the compound led to apoptosis in MCF-7 cells, with associated changes in protein expression related to cell cycle regulation .

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate and ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. While all exhibit biological activity, the pyridine substitution position significantly influences their potency and selectivity against various biological targets.

| Compound | Antimicrobial Activity | IC50 (Cancer Cells) |

|---|---|---|

| Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate HCl | Moderate | 10 µM |

| Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | Low | >20 µM |

| Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | High | 15 µM |

This table illustrates how structural variations impact biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate hydrochloride, and how can reaction intermediates be characterized?

- Methodological Answer : The compound can be synthesized via condensation of diethyl oxalate with a ketone (e.g., pyridinyl-propiophenone derivatives) under basic conditions, forming a lithium salt intermediate. Subsequent reaction with hydrazine hydrochloride yields the target compound. Key intermediates should be characterized using (e.g., δ 9.00 ppm for NH protons) and IR spectroscopy to confirm carbonyl stretching (~1700 cm) . Purity can be assessed via HPLC with UV detection at 254 nm.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : in DMSO-d should show pyridinyl proton signals (δ 7.5–8.5 ppm), ester methyl groups (δ 3.7–4.2 ppm), and ketone-related protons. can confirm carbonyl carbons (δ 165–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 282.0743 (calculated for CHNOCl).

- X-ray Diffraction : Single-crystal analysis provides definitive confirmation, with typical R-factors <0.06 .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential irritancy (refer to SDS for specific hazards). Hydrochloride salts may release HCl upon decomposition; neutralize spills with sodium bicarbonate. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Use anhydrous diethyl ether or THF to stabilize reactive intermediates.

- Temperature Control : Maintain 0–5°C during ketone-oxalate condensation to minimize side reactions.

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate hydrazine coupling. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Yield Analysis : Compare yields under varying conditions using gravimetric analysis and HPLC purity checks.

Q. What analytical strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate chemical shifts using Gaussian09 with B3LYP/6-31G(d). Discrepancies >0.3 ppm suggest conformational differences or solvent effects.

- Dynamic NMR : Probe temperature-dependent spectra to identify rotamers or tautomers.

- Cross-Validation : Use complementary techniques (e.g., IR, X-ray) to reconcile data .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks. Analyze via HPLC for degradation products (e.g., hydrolysis to pyridinyl butanoic acid).

- Light Sensitivity : Use USP light cabinets (ICH Q1B guidelines) to assess photolytic stability.

- Data Interpretation : Apply Arrhenius kinetics to predict shelf life at 25°C .

Q. What advanced chromatographic methods enhance separation of this compound from structurally similar byproducts?

- Methodological Answer :

- GC×GC-TOFMS : Employ a polar/non-polar column set (e.g., DB-Wax × DB-5) for high-resolution separation of esters and pyridine derivatives.

- UHPLC-MS/MS : Use a C18 column (1.7 µm particles) with 0.1% formic acid in acetonitrile/water. Optimize gradient elution to resolve co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.